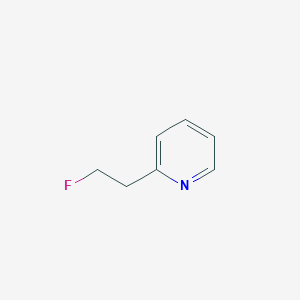

2-(2-Fluoroethyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8FN |

|---|---|

Molecular Weight |

125.14 g/mol |

IUPAC Name |

2-(2-fluoroethyl)pyridine |

InChI |

InChI=1S/C7H8FN/c8-5-4-7-3-1-2-6-9-7/h1-3,6H,4-5H2 |

InChI Key |

LSZJRJNELBRADD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)CCF |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 2 Fluoroethyl Pyridine

Elimination Reactions and Mechanistic Delineation

Elimination reactions of 2-(2-fluoroethyl)pyridine systems have been a focal point of research to distinguish between different mechanistic pathways, such as the E1cB (Elimination Unimolecular conjugate Base) and E2 (Elimination Bimolecular) mechanisms.

E1cB Elimination Pathways of 1-Methyl-2-(2-fluoroethyl)pyridinium Iodide

The dehydration of 1-methyl-2-(2-fluoroethyl)pyridinium iodide in the presence of a hydroxide (B78521) ion in water serves as a classic example of a two-step E1cB reaction. wikidoc.org This reaction proceeds through a carbanion intermediate, which is stabilized by a resonance effect with the enamine. wikidoc.org Computational chemistry studies predict that this carbanion is stabilized by approximately 2.8 kcal/mol (11.7 kJ/mol) when solvation with water is considered. wikidoc.org The E1cB mechanism involves the initial abstraction of a proton by a strong base, generating a carbanion. Subsequently, the lone pair of electrons expels the leaving group, resulting in the formation of a double bond. wikidoc.org

The reaction can be categorized based on the relative rates of the steps:

(E1cB)i : The formation of the carbanion is the slow, rate-determining step, and the subsequent elimination is fast. This pathway is irreversible. wikidoc.org

(E1cB)r : The initial deprotonation is fast and reversible, while the second step is slow. wikidoc.org

(E1cB)anion : The carbanion intermediate is particularly stable, leading to a rapid first step and a slow second step. wikidoc.org

Comparative Analysis of E1cB vs. E2 Mechanisms in this compound Systems

Distinguishing between E1, E2, and E1cB elimination mechanisms is a complex task that often requires detailed kinetic studies, the examination of kinetic isotope effects, substituent effects, and computational analysis. wikidoc.orglibretexts.org

For this compound systems, the nature of the substrate plays a crucial role in determining the operative mechanism. While the N-methylated substrate, 1-methyl-2-(2-fluoroethyl)pyridinium iodide, undergoes an E1cB elimination, the corresponding free pyridine (B92270) derivative follows a concerted one-step E2 mechanism. wikidoc.orgnih.gov This difference is attributed to the lack of carbanion stabilization in the free pyridine. wikidoc.org

Theoretical calculations have shown that for the N-methylated substrate with fluoride (B91410) as the leaving group, the elimination proceeds via the formation of a moderately stable carbanion (E1cB). nih.gov However, when the leaving group is chlorine or bromine, or for any of the non-methylated species, no stable anionic intermediate is found, indicating a concerted E2 elimination. nih.gov Interestingly, the N-methylated substrate with chlorine as the leaving group shows only a moderate increase in reactivity compared to the fluorinated substrate, despite the change in mechanism from E1cB to E2. nih.gov This suggests a borderline region where the E1cB and E2 reaction paths may merge. nih.govresearchgate.net

Factors that favor the E2 mechanism include the use of a strong base. Conversely, a good ionizing (polar protic) solvent favors the E1 mechanism by stabilizing the carbocation intermediate. libretexts.org For primary alkyl halides, the E2 mechanism is generally the only possibility due to the instability of primary carbocations. libretexts.org

Influence of Proton-Activating and Methyl-Activating Factors on Beta-Elimination Kinetics

The kinetics of beta-elimination reactions in this compound and its derivatives are significantly influenced by proton-activating and methyl-activating factors. These factors provide a valuable tool for distinguishing between concerted E2 and irreversible E1cB mechanisms. acs.orgnih.gov

Proton-Activating Factor (PAF): In buffered solutions, the β-elimination of HF from this compound and 4-(2-fluoroethyl)pyridine (B13421627) occurs from the N-protonated form of the substrate (NH+), even when its concentration is much lower than the unprotonated form (N). acs.orgnih.gov This is due to a high proton-activating factor (PAF). For instance, with acetohydroxamate as the base, the PAF value for this compound is 3.6 x 10⁵, and for the 4-isomer, it is 6.5 x 10⁴. acs.orgnih.gov These high PAF values are indicative of an irreversible E1cb mechanism. acs.orgnih.govresearchgate.net

Methyl-Activating Factor (MethylAF): The methyl-activating factor is determined by comparing the second-order rate constants of the N-methylated substrates with their non-methylated counterparts. acs.orgnih.gov For the elimination reaction of 1-methyl-2-(2-fluoroethyl)pyridinium iodide compared to this compound, the MethylAF is a substantial 8.7 x 10⁵. acs.orgnih.gov Similarly, high MethylAF values are observed for the 4-substituted isomers. acs.orgnih.gov These large values strongly support an irreversible E1cb mechanism for the N-methylated substrates, which is attributed to the high stability of the resulting enamine-type carbanion intermediate. acs.orgnih.govacs.org

Table 1: Second-Order Rate Constants and Activating Factors for β-Elimination of HF

| Substrate | Rate Constant (kOH, M⁻¹s⁻¹) at 50°C | Activating Factor | Value |

| This compound | 0.646 x 10⁻⁴ acs.orgnih.gov | PAF (acetohydroxamate) | 3.6 x 10⁵ acs.orgnih.gov |

| 1-Methyl-2-(2-fluoroethyl)pyridinium iodide | - | MethylAF | 8.7 x 10⁵ acs.orgnih.gov |

| 3-(2-Fluoroethyl)pyridine | 2.97 x 10⁻⁶ acs.orgnih.gov | MethylAF | 1.6 x 10³ acs.orgnih.gov |

| 4-(2-Fluoroethyl)pyridine | 5.28 x 10⁻⁴ acs.orgnih.gov | PAF (acetohydroxamate) | 6.5 x 10⁴ acs.orgnih.gov |

| 1-Methyl-4-(2-fluoroethyl)pyridinium iodide | - | MethylAF | 2.1 x 10⁴ acs.orgnih.gov |

Nucleophilic Substitution Reactivity

2-(2-Fluoroethyl) 4-Methylbenzenesulfonate as an Electrophilic Reagent in Nucleophilic Substitution Reactions

2-(2-Fluoroethyl) 4-methylbenzenesulfonate, also known as 2-fluoroethyl tosylate, is a key electrophilic reagent in nucleophilic substitution reactions. smolecule.com The fluorine atom enhances the electrophilic character of the adjacent carbon, facilitating the displacement of the tosylate leaving group by various nucleophiles, such as amines or alcohols. smolecule.com This reactivity is fundamental in the synthesis of more complex molecules. smolecule.com

However, the reactivity of this tosylate can be influenced by the nature of the nucleophile. For instance, attempts to directly react 2-fluoroethyl-4-methylbenzenesulfonate with a hydroxymethyl group on a quinoline (B57606) scaffold proved unsuccessful, indicating that the hydroxymethyl group was not sufficiently reactive to displace the tosylate. hzdr.de In such cases, converting the alcohol to a better leaving group, like a chloride, was necessary to achieve the desired substitution. hzdr.de

This tosylate is also utilized in radiochemistry for the synthesis of 18F-labeled compounds. mdpi.com For example, it serves as a precursor for the preparation of [18F]fluoroalkyl azides through nucleophilic radiofluorination. rsc.org

Pyridine Ring Transformations and Mechanistic Insights

While much of the chemistry of this compound focuses on the fluoroethyl side chain, transformations involving the pyridine ring itself are also of interest. The synthesis of the pyridine ring often involves the reaction of aldehydes or ketones with ammonia (B1221849) at high temperatures and pressures. acsgcipr.org More modern approaches include transition metal-catalyzed [2+2+2] cycloaddition reactions, which offer a powerful method for constructing pyridine rings from nitriles and alkynes. rsc.org

The pyridine ring is generally susceptible to nucleophilic attack, particularly at the 2- and 4-positions, due to the electron-withdrawing nature of the nitrogen atom. msu.edu This reactivity can lead to ring-opening and rearrangement reactions, forming new heterocyclic or carbocyclic systems. clockss.org The presence of substituents, such as the 2-fluoroethyl group, can further influence the course of these transformations.

Studies on Pyridine Ring-Opening Mechanisms at Transition Metal Complexes

The cleavage of the robust C–N bonds within aromatic pyridine rings is a critical step in industrial processes like hydrodenitrogenation (HDN), which aims to remove nitrogen-containing compounds from fuels. nih.govnih.gov Understanding the mechanisms of pyridine ring-opening at a molecular level is essential for developing more efficient catalysts. Studies on ligands like 2,2′-bipyridine (bipy), which contains pyridine moieties, coordinated to rhenium(I) carbonyl complexes have provided significant insights into these pathways under mild conditions. nih.govnih.gov

A plausible reaction mechanism for the ring-opening of a pyridine moiety has been elucidated through experimental studies and computational calculations. nih.govnih.gov The process is not a direct cleavage but a multi-step sequence initiated by the activation of the pyridine ring upon coordination to an electron-rich metal center. The mechanism, as detailed for a bipy ligand at a cis-{Re(CO)₂(N-RIm)(PMe₃)} fragment, involves the following key steps:

Initial C–C Coupling and Dearomatization : The reaction begins with the deprotonation of a co-ligand (e.g., an N-alkylimidazole), which then acts as an internal nucleophile. This nucleophile attacks an ortho-carbon (C6) of the pyridine ring, leading to a C–C bond formation and the crucial dearomatization of the pyridine ring. nih.gov

N-Methylation : The nitrogen atom of the now dearomatized pyridine ring becomes more nucleophilic and is subsequently methylated. nih.gov

Deprotonation and Ring Contraction : A strong base then deprotonates the C6–H group of the dearomatized ring. This step is critical as it triggers a ring contraction through the formation of a new C2–C6 bond. nih.gov

C–N Bond Cleavage and N-Extrusion : The ring contraction leads to the formation of a bicyclic intermediate containing a five-membered ring fused to a highly strained N-methylated aziridine (B145994). nih.gov This strain facilitates the cleavage of one of the N–C bonds (N1–C2 or N1–C6), effectively extruding the nitrogen atom from the original ring structure. nih.gov

Final Methylation : The extruded nitrogen atom is then methylated a second time to yield the final product. nih.gov

This mechanism highlights that deprotonation and subsequent dearomatization of the pyridine ring are prerequisites for ring-opening, which proceeds via a ring-contraction pathway. nih.govnih.gov While this specific mechanism was elucidated using bipyridine, the fundamental steps of activation, dearomatization, and C-N bond cleavage at a transition metal center are considered generalizable to other pyridine derivatives.

| Step | Description | Key Intermediate |

| 1 | Nucleophilic attack by a co-ligand on the pyridine C6 atom. | Dearomatized C-C coupled product. |

| 2 | Methylation of the dearomatized pyridine nitrogen (N1). | N-methylated dearomatized species. |

| 3 | Deprotonation of the C6-H group. | Dearomatized, deprotonated pyridyl ring. |

| 4 | Ring contraction via C2-C6 bond formation. | Bicyclic moiety with a fused aziridine ring. |

| 5 | Cleavage of an N-C bond, extruding the nitrogen atom. | Ring-opened product with extruded nitrogen. |

| 6 | Second methylation on the extruded nitrogen. | Final stable ring-opened complex. |

Investigation of Pyridine Ring Contraction Pathways

Pyridine ring contraction is a fascinating transformation that converts a six-membered aromatic heterocycle into a five-membered ring, typically a pyrrolidine (B122466) derivative. This reaction can be a key step within a broader ring-opening mechanism or can be a distinct pathway promoted by photochemical or electrochemical means.

Photo-promoted Ring Contraction: A distinct pathway for pyridine ring contraction has been developed using photochemical activation in the presence of silylboranes. nih.gov This method avoids the need for pre-activation of the pyridine ring and proceeds under mild conditions. The reaction is initiated by photoirradiation, leading to the formation of pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. nih.gov

The proposed mechanism involves several key intermediates:

Formation of a 2-silyl-1,2-dihydropyridine intermediate : The reaction between the pyridine and the silylborane generates this initial adduct. nih.gov

Photochemical Silyl (B83357) Migration : Upon photo-irradiation, the initial intermediate undergoes a 1,2-silyl migration from a singlet excited state, which results in the formation of a vinylazomethine ylide intermediate. nih.gov

Electrocyclic Ring-Closing : The vinylazomethine ylide then undergoes a thermally-promoted, disrotatory electrocyclic ring-closing reaction. This final step proceeds with a very low energy barrier and forms the stable 2-azabicyclo[3.1.0]hex-3-ene product. nih.gov

This photochemical pathway demonstrates broad substrate scope and high functional group compatibility, offering a powerful method for synthesizing functionalized pyrrolidines from pyridines. nih.gov

| Pathway | Promoter | Key Intermediate(s) | Final Product Type |

| Transition Metal-Mediated | Rhenium(I) Complex / Base | Dearomatized pyridyl, Bicyclic aziridine | Ring-opened complex |

| Photochemical | Light / Silylborane | 2-silyl-1,2-dihydropyridine, Vinylazomethine ylide | Pyrrolidine derivative |

Hydrosilylation Mechanisms of Pyridine Rings

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a cornerstone of organosilicon chemistry. While commonly applied to alkenes and alkynes, the hydrosilylation of the pyridine ring itself presents unique mechanistic pathways, often involving temporary dearomatization.

A catalytic C-H silylation of pyridines has been reported that proceeds through a formal electrophilic aromatic substitution, but the underlying mechanism is more complex. nih.gov The reaction of 2- or 3-substituted pyridines with hydrosilanes, in the presence of a catalyst that polarizes the Si-H bond, yields 5-silylated pyridines. This transformation is the net result of a three-part catalytic cycle:

Pyridine Hydrosilylation (Dearomatization) : The first step is the hydrosilylation of the pyridine ring itself. This involves the addition of the hydride to the C4 position and the silyl group to the nitrogen atom, generating a 1-silyl-1,4-dihydropyridine intermediate. This step temporarily breaks the aromaticity of the ring.

Dehydrogenative C–H Silylation : The 1,4-dihydropyridine (B1200194) intermediate contains an enamine moiety. This enamine undergoes a dehydrogenative C–H silylation at the C5 position. This key step installs the silyl group onto the carbon framework of the ring.

Retro-hydrosilylation (Rearomatization) : The final step is a retro-hydrosilylation, where the 1,4-dihydropyridine eliminates the silyl group from the nitrogen and the hydride from the C4 position, restoring the aromaticity of the pyridine ring. The net result is the silylation of the C5-H bond. nih.gov

The key intermediates in this catalytic cycle have been detected spectroscopically, providing strong evidence for this temporary dearomatization-rearomatization pathway. nih.gov This mechanism demonstrates a sophisticated interplay of electrophilic silylation, hydride transfer, and proton abstraction, all facilitated by a single catalyst. nih.gov

| Step | Process | Function |

| 1 | Pyridine Hydrosilylation | Temporary dearomatization to form an enamine intermediate (1,4-dihydropyridine). |

| 2 | Dehydrogenative C-H Silylation | Silylation of the C5 position of the enamine intermediate. |

| 3 | Retro-hydrosilylation | Elimination of Si-H from the N1 and C4 positions to restore aromaticity. |

Advanced Spectroscopic Characterization of 2 2 Fluoroethyl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the local environment of specific nuclei. For fluorinated compounds like 2-(2-Fluoroethyl)pyridine, multi-nuclear NMR is particularly insightful.

A combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides an unambiguous confirmation of the structure of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum is characterized by distinct signals for the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the 2-fluoroethyl side chain. The pyridine ring protons typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The proton at position 6 (adjacent to the nitrogen) is expected to be the most downfield. The protons of the ethyl group exhibit complex splitting patterns due to both homonuclear (³JHH) and heteronuclear (²JHF and ³JHF) couplings. The methylene (B1212753) group adjacent to the fluorine atom (CH₂F) would appear as a doublet of triplets, while the methylene group attached to the pyridine ring (Py-CH₂) would appear as a triplet of doublets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The pyridine ring carbons resonate in the aromatic region (δ 120-150 ppm), with the carbon atom bonded to the nitrogen (C2) and the carbon at the para position (C4) typically showing distinct chemical shifts. The two aliphatic carbons of the fluoroethyl side chain are distinguishable by their chemical shifts and their coupling to the fluorine atom. The carbon directly bonded to fluorine (CH₂F) will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF), while the other methylene carbon will also show a smaller two-bond coupling (²JCF).

¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. rsc.org In this compound, the ¹⁹F NMR spectrum would be expected to show a triplet due to coupling with the adjacent methylene protons (²JHF). The chemical shift of the fluorine signal provides valuable information about the electronic effects of the pyridine ring on the fluoroethyl side chain. rsc.orgnih.gov

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | H-3 | ~7.1-7.3 | dd | ³JHH ≈ 7.5, ⁴JHH ≈ 1.8 |

| H-4 | ~7.6-7.8 | td | ³JHH ≈ 7.7, ⁴JHH ≈ 1.8 | |

| H-5 | ~7.1-7.2 | d | ³JHH ≈ 7.8 | |

| H-6 | ~8.5-8.6 | d | ³JHH ≈ 4.8 | |

| -CH₂-Py | ~3.1-3.3 | td | ³JHH ≈ 7.0, ³JHF ≈ 25 | |

| -CH₂-F | ~4.6-4.8 | dt | ³JHH ≈ 7.0, ²JHF ≈ 47 | |

| ¹³C | C-2 | ~160-162 | s | - |

| C-3 | ~121-123 | d | - | |

| C-4 | ~136-138 | d | - | |

| C-5 | ~123-125 | d | - | |

| C-6 | ~149-151 | d | - | |

| -CH₂-Py | ~38-40 | t (d) | ²JCF ≈ 20 | |

| -CH₂-F | ~82-84 | t (d) | ¹JCF ≈ 170 | |

| ¹⁹F | -CH₂-F | ~ -220 to -230 | t | ²JHF ≈ 47 |

Note: The predicted values are based on typical chemical shifts and coupling constants for similar structural motifs and may vary depending on the solvent and other experimental conditions.

2D NMR experiments are crucial for making definitive assignments of the ¹H and ¹³C signals, especially for complex molecules. libretexts.org

HH-COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, the COSY spectrum would show cross-peaks connecting the signals of adjacent protons. oxinst.com Specifically, correlations would be observed between H-3 and H-4, H-4 and H-5, and between the two methylene groups of the fluoroethyl chain. This allows for the unambiguous assignment of the protons within each spin system. libretexts.org

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to the entire spin system. nih.gov In the case of this compound, a TOCSY experiment would show correlations between a proton and all other protons in the same spin system. For instance, irradiating the signal for the Py-CH₂ protons would show cross-peaks to the CH₂F protons, and irradiating any of the pyridine ring protons (e.g., H-6) would show correlations to all other protons on the ring (H-3, H-4, and H-5), but not to the protons of the ethyl side chain. oxinst.com

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT is a ¹³C NMR experiment that is used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups. chemistrysteps.comlibretexts.org A DEPT-135 experiment would show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons. For this compound, the DEPT-135 spectrum would display negative signals for the two methylene carbons of the fluoroethyl side chain and positive signals for the methine carbons of the pyridine ring (C-3, C-4, C-5, and C-6). Quaternary carbons (like C-2) are not observed in DEPT spectra. libretexts.org This information, combined with the standard ¹³C NMR spectrum, allows for the complete assignment of all carbon signals. chemistrysteps.comlibretexts.orglibretexts.org

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of materials containing this compound in the solid phase. nih.gov This is particularly relevant for studying crystalline polymorphs, amorphous solids, and polymer composites. ¹⁹F ssNMR is especially advantageous due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift anisotropy, which provides detailed information about the local environment. rsc.org

In the context of derivatives of this compound, ssNMR can be used to:

Identify and characterize different polymorphic forms: Different crystal packing arrangements will result in distinct ¹³C and ¹⁹F chemical shifts. nih.gov

Study drug-excipient interactions in pharmaceutical formulations: ssNMR can probe the proximity and interactions between the active pharmaceutical ingredient and the excipient molecules. meihonglab.com

Characterize the structure of metal-organic frameworks (MOFs) or other porous materials that have incorporated this compound or its derivatives as ligands or guests. unimib.it

Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are typically employed to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions, leading to higher resolution spectra. rsc.org

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide complementary information to NMR by probing the vibrational modes of the chemical bonds and the electronic transitions within the molecule.

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the pyridine ring and the fluoroethyl side chain. The spectrum can be divided into several key regions:

C-H stretching: Aromatic C-H stretching vibrations from the pyridine ring are expected above 3000 cm⁻¹. Aliphatic C-H stretching from the ethyl group will appear in the 2850-3000 cm⁻¹ region.

C=C and C=N stretching: The characteristic ring stretching vibrations of the pyridine moiety typically occur in the 1400-1600 cm⁻¹ region. pw.edu.pl

C-F stretching: A strong absorption band corresponding to the C-F stretching vibration is expected in the 1000-1100 cm⁻¹ region. This is a highly characteristic band for alkyl fluorides.

Ring bending and other fingerprint vibrations: The region below 1000 cm⁻¹ will contain numerous bands related to in-plane and out-of-plane bending of the pyridine ring and other skeletal vibrations.

Table 2: Predicted Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=C and C=N Ring Stretch | 1400 - 1600 | Strong to Medium |

| CH₂ Bend | ~1450 | Medium |

| C-F Stretch | 1000 - 1100 | Strong |

| Aromatic C-H Out-of-Plane Bend | 750 - 800 | Strong |

Note: These are predicted ranges and the exact peak positions and intensities can be influenced by the physical state of the sample (e.g., liquid, solid, solution).

The UV-Vis spectrum of this compound is dominated by the electronic transitions of the pyridine chromophore. Pyridine itself exhibits two main absorption bands in the UV region:

A strong band around 200-220 nm, attributed to a π → π* transition.

A weaker band around 250-270 nm, resulting from an n → π* transition involving the non-bonding electrons on the nitrogen atom. researchgate.netnist.gov

The substitution of a 2-fluoroethyl group at the 2-position of the pyridine ring is not expected to significantly alter the position of these absorption maxima, as it is not a strongly chromophoric or auxochromic group. Therefore, the UV-Vis spectrum of this compound in a non-polar solvent would be expected to be very similar to that of pyridine or 2-ethylpyridine. researchgate.netnist.gov The exact position and intensity of the absorption bands can be influenced by the solvent polarity. researchgate.net

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π | ~200 - 220 | High |

| n → π | ~250 - 270 | Low |

Note: Values are approximate and can vary with the solvent used.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In the analysis of this compound, mass spectrometry serves as a crucial tool for confirming its molecular identity and elucidating its fragmentation pathways.

When subjected to electron ionization (EI), this compound is expected to produce a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation of this molecular ion is influenced by the stability of the resulting fragments. The pyridine ring provides a stable aromatic system, while the fluoroethyl side chain is susceptible to specific cleavage patterns.

Key fragmentation pathways for this compound would likely involve:

Alpha-cleavage: The bond between the first and second carbon of the ethyl side chain is a likely point of cleavage, leading to the formation of a stable pyridylmethyl cation.

Loss of a fluorine atom: Cleavage of the C-F bond can occur, resulting in a fragment with a mass corresponding to the loss of 19 Da.

Rearrangement reactions: Hydrogen rearrangements, such as the McLafferty rearrangement, may occur if energetically favorable transition states can be formed. slideshare.net

The resulting mass spectrum would be a unique fingerprint for this compound, allowing for its unambiguous identification. The table below illustrates the expected major fragments and their corresponding m/z values.

| Fragment Name | Structure | m/z (expected) |

| Molecular Ion | C7H8FN+ | 125 |

| [M-H]+ | C7H7FN+ | 124 |

| Pyridylmethyl cation | C6H6N+ | 92 |

| Tropylium ion (from rearrangement) | C7H7+ | 91 |

| Pyridine cation | C5H5N+ | 79 |

This table is predictive and based on common fragmentation patterns of similar compounds.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the structure and properties of a molecule in the solid state.

While a specific crystal structure for this compound has not been extensively reported, analysis of related pyridine derivatives provides insight into the expected solid-state characteristics. figshare.comnih.goveurjchem.com It is anticipated that this compound would crystallize in a common space group, with the molecular packing influenced by a combination of van der Waals forces and weaker intermolecular interactions.

A hypothetical crystal data table for a derivative of this compound is presented below, based on typical values for similar organic compounds.

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 12.345 |

| b (Å) | 6.789 |

| c (Å) | 14.567 |

| β (°) | 98.76 |

| Volume (ų) | 1205.4 |

| Z | 4 |

This table represents hypothetical data for a derivative and is for illustrative purposes.

The detailed structural information obtained from X-ray crystallography would be invaluable for understanding the structure-property relationships of this compound and for the rational design of new derivatives with tailored solid-state properties.

Computational Chemistry and Theoretical Modeling for 2 2 Fluoroethyl Pyridine Research

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) is a widely used computational method for determining the ground-state electronic structure of molecules. researchgate.net By employing functionals such as B3LYP in conjunction with basis sets like 6-311++G(d,p), researchers can calculate the optimized geometric structure of 2-(2-Fluoroethyl)pyridine. researchgate.netmostwiedzy.pl This process minimizes the energy of the molecule to predict the most stable three-dimensional arrangement of its atoms. The output of these calculations includes precise bond lengths, bond angles, and dihedral angles. These theoretical structures provide a crucial foundation for understanding the molecule's physical and chemical behavior. For instance, DFT calculations on similar 2-halopyridines have shown a characteristic shortening of the N–C(2) bond due to halogen substitution. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for this compound Calculated via DFT This table displays hypothetical data typical of a DFT/B3LYP/6-311++G(d,p) calculation for illustrative purposes.

| Parameter | Atoms Involved | Value |

| Bond Lengths (Å) | ||

| N1-C2 | 1.340 | |

| C2-C7 | 1.515 | |

| C7-C8 | 1.530 | |

| C8-F9 | 1.395 | |

| Bond Angles (°) ** | ||

| C6-N1-C2 | 117.5 | |

| N1-C2-C7 | 116.0 | |

| C2-C7-C8 | 112.5 | |

| C7-C8-F9 | 109.8 | |

| Dihedral Angles (°) ** | ||

| N1-C2-C7-C8 | 85.0 | |

| C2-C7-C8-F9 | -178.5 |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate excited-state properties. nih.gov It is a primary computational tool for predicting the electronic absorption spectra (UV-Vis) of molecules. ehu.es By calculating the vertical excitation energies and the corresponding oscillator strengths, TD-DFT can simulate the absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π, n→π). nih.gov The accuracy of these predictions can be influenced by the choice of the functional (e.g., B3LYP, PBE0) and the basis set. researchgate.netmdpi.com These theoretical spectra are invaluable for interpreting experimental results and understanding how molecular structure influences color and photochemical reactivity. nih.gov

Table 2: Sample TD-DFT Predicted Electronic Transitions for this compound This table contains hypothetical data representative of a TD-DFT calculation to illustrate the typical output.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 4.55 | 272.5 | 0.025 | HOMO → LUMO (n→π) |

| S₀ → S₂ | 5.10 | 243.1 | 0.150 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | 5.85 | 212.0 | 0.450 | HOMO → LUMO+1 (π→π*) |

Natural Bond Orbital (NBO) analysis is a technique used to interpret the wavefunction from a DFT calculation in terms of the familiar Lewis structures of localized bonds, lone pairs, and antibonds. uni-muenchen.de This method provides a quantitative description of bonding, charge distribution, and intramolecular electronic interactions. mdpi.com A key feature of NBO analysis is the examination of donor-acceptor (filled-empty orbital) interactions, which are evaluated using second-order perturbation theory. The stabilization energy (E⁽²⁾) associated with these interactions reveals the significance of hyperconjugation and charge delocalization within the molecule. wisc.edu For this compound, NBO analysis can quantify interactions such as those between the nitrogen lone pair (LP) and antibonding orbitals (σ) of adjacent C-C bonds, or between the σ orbitals of C-H bonds and the σ orbital of the C-F bond.

Table 3: Selected Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound This table presents hypothetical NBO analysis data to demonstrate key intramolecular interactions.

| Donor NBO (i) | Acceptor NBO (j) | E⁽²⁾ (kcal/mol) | Type of Interaction |

| LP (1) N1 | σ(C2-C3) | 5.25 | n → σ |

| LP (1) N1 | σ(C2-C7) | 3.80 | n → σ |

| σ (C7-H) | σ(C2-N1) | 2.10 | σ → σ |

| σ (C7-H) | σ(C8-F9) | 1.95 | σ → σ |

| σ (C8-H) | σ(C7-C2) | 2.50 | σ → σ |

While TD-DFT is effective for absorption spectra, predicting fluorescence (emission spectra) can be more challenging, especially for molecules with complex excited-state behavior. Advanced methods like Similarity Transformed Equation of Motion Domain-based Local Pair Natural Orbital Coupled Cluster Singles and Doubles (STEOM-DLPNO-CCSD) offer higher accuracy for excited-state properties. researchgate.net These methods provide a more robust description of electron correlation, which is crucial for accurately calculating the geometries of excited states and the energy difference between the first excited state (S₁) and the ground state (S₀), which corresponds to the emission energy. Comparing results from TD-DFT and higher-level methods like STEOM-DLPNO-CCSD is essential for benchmarking and validating theoretical predictions of fluorescence.

Table 4: Comparison of Predicted Fluorescence Emission Wavelengths This table shows hypothetical data comparing the performance of different computational methods.

| Method | Optimized S₁ Geometry | Predicted Emission λ (nm) |

| TD-DFT (B3LYP) | Yes | 315 |

| STEOM-DLPNO-CCSD | Yes | 302 |

Mechanistic Pathway Elucidation through Computational Simulations

Computational simulations are instrumental in mapping out the detailed steps of chemical reactions, providing insights into reaction feasibility, rates, and selectivity.

To understand a chemical reaction mechanism, chemists use computational methods to identify the reactants, products, and the high-energy transition state (TS) that connects them. oberlin.edu By performing a transition state search, the specific geometry of the TS can be located, which is characterized by having a single imaginary vibrational frequency. oberlin.edu The energy difference between the reactants and the transition state defines the activation energy barrier (Ea), a critical factor in determining the reaction rate. Following the reaction coordinate, which is the path of steepest descent from the transition state to the reactants and products, allows for a complete mapping of the reaction energy profile. oberlin.edu This analysis can be applied to study potential reactions of this compound, such as nucleophilic substitution at the ethyl side chain or reactions involving the pyridine (B92270) ring.

Table 5: Calculated Energies for a Hypothetical Sₙ2 Reaction of this compound with a Nucleophile (Nu⁻) This table illustrates a hypothetical reaction energy profile calculated using DFT.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nu⁻ | 0.0 |

| Transition State | [Nu···C₈H₂(C₇H₂-Pyr)···F]⁻ | +22.5 |

| Products | 2-(2-Nu-ethyl)pyridine + F⁻ | -15.0 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful tool for investigating the time-dependent behavior of chemical systems at an atomic level. For this compound, MD simulations can provide detailed insights into reaction dynamics and the explicit role of solvent molecules, which are often challenging to characterize experimentally. While specific MD studies focused exclusively on the reaction dynamics of this compound are not extensively documented in the literature, the principles and methodologies are well-established for similar chemical systems.

MD simulations can model the trajectory of reacting molecules in a solvent box, allowing for the observation of dynamic events such as conformational changes, solvent shell reorganization, and the formation and breaking of bonds. nih.gov For the elimination reactions of this compound, MD could be used to simulate the approach of a base, the abstraction of a proton, and the subsequent departure of the fluoride (B91410) ion.

Prediction of Physicochemical Parameters

The acid dissociation constant (pKa) is a fundamental physicochemical property that governs the ionization state of a molecule at a given pH. For this compound, the pKa of its conjugate acid (the protonated pyridinium (B92312) ion) is crucial for understanding its reactivity, particularly in elimination reactions that are sensitive to pH. nih.govresearchgate.net

Computational models provide an efficient alternative to experimental methods for pKa prediction. A variety of approaches are available, ranging from quantum mechanical (QM) methods to machine learning (ML) algorithms. optibrium.comoptibrium.com Methods combining QM calculations with machine learning have shown excellent accuracy (root-mean-square errors of 0.7–1.0 log units) for diverse sets of compounds. optibrium.com These models calculate electronic properties, such as charge distribution and free energy of protonation, which are then used as descriptors in a machine learning model to predict the pKa. optibrium.com

For pyridine derivatives, DFT-based methods combined with continuum solvation models are commonly used to calculate the free energy change of the deprotonation reaction in solution, from which the pKa can be derived. mdpi.com While a specific pKa prediction for this compound using a model like Graph-pKa is not prominently published, the methodologies have been successfully applied to closely related structures, such as 2-(thiofluoroalkyl)pyridines. nih.govnih.gov In these studies, DFT descriptors were used within statistical models to accurately correlate with experimentally determined pKa values. nih.gov

Lipophilicity and acid-base properties are critical parameters in medicinal chemistry and materials science. Statistical modeling, particularly Quantitative Structure-Property Relationship (QSPR) modeling, is a powerful computational technique used to predict these properties based on molecular structure. derpharmachemica.com

For derivatives of this compound, statistical models have been developed to understand the influence of fluorination patterns on lipophilicity (expressed as logD) and acidity (pKa). nih.govnih.gov A study on a series of 2-(thiofluoroalkyl)pyridines employed a multilinear regression model using constitutional and DFT-derived descriptors to explain experimental observations and predict logD values. nih.govnih.govscimarina.org

The models revealed that the relationship between the degree of fluorination and lipophilicity is not always linear. Descriptors used in these models can include:

Constitutional Descriptors: Such as the number of fluorine atoms (#F).

DFT Descriptors: Such as quantum chemical parameters related to the charge on specific atoms (e.g., the sulfur atom in thio-analogs).

These statistical approaches provide valuable insights into the structure-property relationships, demonstrating, for example, the dual effect of fluorine on molecular polarity by increasing both the hydrophobic surface and the polarity of adjacent moieties. nih.govnih.gov This type of modeling allows for the rational design of molecules with tailored lipophilicity and acid-base characteristics.

| Property Modeled | Model Type | Descriptors Used | Application |

| Lipophilicity (logD) | Multilinear Regression | Constitutional (#F), DFT (e.g., atomic charges) | Predict logD for fluoroalkyl pyridine derivatives |

| Acidity (pKa) | Regression Model | Constitutional (#F), DFT (e.g., atomic charges) | Correlate structure with experimental pKa values |

Information based on methodologies applied to 2-(thiofluoroalkyl)pyridines. nih.gov

Computational chemistry provides highly accurate methods for determining the three-dimensional structure of molecules, including precise bond lengths and angles. These geometric parameters are fundamental to understanding a molecule's stability, reactivity, and spectroscopic properties.

Geometry optimization is a standard procedure in computational chemistry, typically performed using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2). researchgate.net For this compound, these calculations would yield the lowest energy conformation of the molecule. The results of such a study would provide detailed information on:

Pyridine Ring Geometry: The C-N and C-C bond lengths and angles within the aromatic ring, and how they are perturbed by the fluoroethyl substituent.

Fluoroethyl Chain Conformation: The torsion angles defining the orientation of the side chain relative to the pyridine ring.

Key Bond Lengths: The lengths of the C-F, C-C, and C-N bonds in the side chain.

Computational studies on related pyridine complexes have shown that modern theoretical methods can predict bond lengths and angles that are in excellent agreement with experimental data from X-ray crystallography. researchgate.net For example, DFT calculations on pyridine-adducts of diethylzinc (B1219324) have been used to accurately reproduce the coordination geometry around the central metal atom. researchgate.net Periodic DFT computations have also been used to study hydrogen bond patterns and rationalize the stability of different polymorphic forms of pyridine derivative cocrystals. mdpi.com These studies underscore the reliability of computational methods in providing detailed structural insights for molecules like this compound.

| Bond Type | Typical Calculated Length (Å) | Method Example |

| C-C (aromatic) | ~1.39 | DFT (B3LYP) |

| C-N (aromatic) | ~1.34 | DFT (B3LYP) |

| C-C (aliphatic) | ~1.53 | DFT (B3LYP) |

| C-F (aliphatic) | ~1.38 | DFT (B3LYP) |

Note: These are illustrative values for typical bond lengths. Actual calculated values for this compound would depend on the specific computational method and basis set used.

Academic Research Applications in Synthetic Organic Chemistry and Radiochemistry

Role as a Versatile Synthetic Building Block

In the realm of synthetic organic chemistry, 2-(2-Fluoroethyl)pyridine serves as a versatile building block, primarily owing to the reactivity of the fluoroethyl group, which can act as an electrophile in nucleophilic substitution reactions. While specific literature examples detailing the use of non-radiolabeled this compound are not as prevalent as its radiolabeled counterpart, its utility can be inferred from the general principles of pyridine (B92270) chemistry and the reactivity of alkyl fluorides.

Alkylating Agent in the Preparation of Amines, Heterocycles, and Carboxylic Acids

The fluoroethyl group in this compound can function as an alkylating agent, introducing the 2-(pyridin-2-yl)ethyl moiety onto various nucleophiles. This reactivity is fundamental to its role in the synthesis of more complex molecules.

Heterocycles: The synthesis of various heterocyclic systems can be achieved using this compound. For instance, it can be used to alkylate nitrogen atoms within existing heterocyclic rings, leading to the formation of N-substituted derivatives with modified biological or physical properties. The pyridine unit itself is a key pharmacophore in numerous approved drugs, and its incorporation into larger heterocyclic structures is a common strategy in medicinal chemistry.

Carboxylic Acids: While direct alkylation of carboxylic acids is less common, their corresponding carboxylate salts can act as nucleophiles to displace the fluoride (B91410), forming esters. More typically, the synthesis of carboxylic acid derivatives would proceed through multi-step sequences where the 2-(pyridin-2-yl)ethyl group is introduced at an earlier stage.

| Nucleophile | Product Class | Synthetic Utility |

| Primary/Secondary Amines | N-(2-(pyridin-2-yl)ethyl)amines | Introduction of a key structural motif for pharmaceuticals |

| Heterocyclic Nitrogens | N-alkylated heterocycles | Modification of biological and physical properties |

| Carboxylate Anions | 2-(Pyridin-2-yl)ethyl esters | Formation of ester derivatives |

Intermediate in the Synthesis of Complex Organic Molecules

The utility of this compound extends to its role as an intermediate in the multi-step synthesis of complex organic molecules. The pyridine ring can be further functionalized, and the fluoroethyl side chain provides a handle for introducing additional complexity. The pyridine scaffold is a privileged structure in drug discovery, and functionalized pyridines are valuable building blocks for creating libraries of compounds for biological screening. The synthesis of complex molecules often involves a series of reactions, and intermediates like this compound can be crucial for assembling the final target structure.

Applications in Radiochemistry for Positron Emission Tomography (PET) Imaging Research

The most significant and well-documented application of this compound derivatives is in the field of radiochemistry for the development of PET imaging agents. The introduction of the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F) into biologically active molecules is a cornerstone of modern medical imaging, and the fluoroethyl group provides an effective means to achieve this.

Precursors for Fluorine-18 Radiolabeling

Derivatives of this compound are widely used as precursors for the introduction of fluorine-18. The general strategy involves the nucleophilic substitution of a good leaving group on the ethyl side chain with [¹⁸F]fluoride. Common precursors include the corresponding tosylate, mesylate, or triflate derivatives of 2-(2-hydroxyethyl)pyridine. The radiolabeling reaction is a critical step in the synthesis of PET tracers, and its efficiency is paramount due to the short half-life of ¹⁸F (109.8 minutes).

The choice of leaving group and reaction conditions are optimized to achieve high radiochemical yields and specific activity. For example, 2-[¹⁸F]fluoroethyl tosylate is a preferred reagent due to its high reactivity with various nucleophiles.

Strategies for Efficient ¹⁸F-Fluoroethylation in Radiopharmaceutical Synthesis

Efficient ¹⁸F-fluoroethylation is a key challenge in the synthesis of PET radiopharmaceuticals. Researchers have developed various strategies to improve the efficiency and applicability of this reaction. These strategies often focus on enhancing the reactivity of the ¹⁸F-fluoroethylating agent or simplifying the purification process.

One common approach is the "two-step" method, where a ¹⁸F-fluoroethylating agent, such as [¹⁸F]fluoroethyl tosylate or [¹⁸F]fluoroethyl bromide, is first synthesized and then reacted with a precursor molecule containing a suitable nucleophile (e.g., a phenol, amine, or thiol). To enhance reactivity, more potent leaving groups like triflates have been employed, allowing for efficient alkylation even of deactivated nucleophiles under mild conditions.

Another strategy involves the use of automated synthesis modules, which can perform the multi-step synthesis and purification of the final radiolabeled compound in a controlled and reproducible manner. The translation of ¹¹C-labeled compounds to their ¹⁸F-fluoroethylated analogs is an important tool for the rapid development of new PET tracers.

| ¹⁸F-Fluoroethylating Agent | Precursor Leaving Group | Key Features |

| [¹⁸F]Fluoroethyl tosylate | Tosylate | High reactivity, versatile for various nucleophiles |

| [¹⁸F]Fluoroethyl bromide | Bromide | Commonly used, often requires harsher conditions |

| [¹⁸F]Fluoroethyl triflate | Triflate | Highly reactive, suitable for deactivated nucleophiles |

Development of Novel PET Radioligands for Molecular Imaging Targets (e.g., Amyloid Plaques, Enzyme Targets)

The ¹⁸F-fluoroethyl group introduced via precursors like this compound derivatives is a common feature in a wide range of PET radioligands developed for imaging various molecular targets in the body.

Amyloid Plaques: A significant area of research has been the development of PET tracers for imaging amyloid-β (Aβ) plaques, which are a hallmark of Alzheimer's disease. Several ¹⁸F-labeled compounds incorporating a fluoroethylated pyridine or related heterocyclic core have been synthesized and evaluated for their ability to bind to Aβ plaques with high affinity and specificity. These tracers allow for the non-invasive detection and quantification of amyloid burden in the living brain, which is crucial for early diagnosis and for monitoring the efficacy of anti-amyloid therapies. For instance, ¹⁸F-labeled styrylpyridines have shown promise as Aβ plaque imaging agents.

Enzyme Targets: Beyond amyloid imaging, fluoroethylated pyridine derivatives are utilized in the development of PET radioligands for various enzyme targets implicated in a range of diseases. For example, PET tracers have been developed to image cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer. The design of these radioligands often involves incorporating the ¹⁸F-fluoroethyl group onto a known inhibitor of the target enzyme, allowing for the in vivo visualization of enzyme expression and activity. Other enzyme targets include glutaminyl cyclase, which is involved in the post-translational modification of Aβ peptides.

The development of these novel PET radioligands is a multi-step process that includes chemical synthesis, radiolabeling, and extensive preclinical and clinical evaluation to ensure their safety and efficacy as diagnostic imaging agents.

Mechanistic Aspects of Radiofluorination Reactions

The introduction of fluorine-18 (¹⁸F) into the ethyl side chain of a pyridine ring, specifically to synthesize compounds like 2-(2-[¹⁸F]Fluoroethyl)pyridine, is predominantly achieved through a nucleophilic aliphatic substitution reaction. The underlying mechanism of this transformation is crucial for optimizing reaction conditions and achieving high radiochemical yields.

The most common pathway for this radiofluorination is the bimolecular nucleophilic substitution (Sₙ2) mechanism. alfa-chemistry.comuchicago.edu This reaction involves the direct displacement of a leaving group from a precursor molecule by the nucleophilic [¹⁸F]fluoride ion. The precursor is typically an activated form of 2-(2-hydroxyethyl)pyridine, where the hydroxyl group has been converted into a better leaving group.

A typical precursor for this reaction is 2-(2-tosyloxyethyl)pyridine, where a tosylate group serves as the leaving group. The reaction proceeds via a backside attack of the [¹⁸F]fluoride ion on the electrophilic carbon atom bonded to the tosylate group. This concerted mechanism involves a single transition state where the nucleophile attacks and the leaving group departs simultaneously, resulting in an inversion of stereochemistry at the reaction center. alfa-chemistry.com

The efficiency of this Sₙ2 reaction is highly dependent on several factors:

The Leaving Group: The choice of the leaving group is a critical parameter in the radiosynthesis design. uchicago.edu A good leaving group is a species that is stable once it has departed. The reactivity of common leaving groups generally follows the order: triflate > nosylate > tosylate ~ mesylate > iodide > bromide > chloride. uchicago.edu Better leaving groups facilitate the reaction under milder conditions, but can also increase the likelihood of competing elimination reactions. uchicago.edu

| Leaving Group | Chemical Name | Relative Reactivity |

| OTs | Tosylate (4-methylbenzenesulfonate) | Good |

| OMs | Mesylate (methanesulfonate) | Good |

| ONs | Nosylate (4-nitrobenzenesulfonate) | Better |

| OTf | Triflate (trifluoromethanesulfonate) | Excellent |

| I | Iodide | Fair |

| Br | Bromide | Fair |

| Cl | Chloride | Poor |

Solvent: The nucleophilicity of the fluoride ion is greatly enhanced in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile (B52724) (ACN). alfa-chemistry.com These solvents solvate the cation but leave the fluoride anion relatively "naked" and more reactive.

Phase-Transfer Catalyst: To further enhance the reactivity of [¹⁸F]fluoride, which is typically produced in aqueous solution as K[¹⁸F]F, a phase-transfer catalyst (PTC) like Kryptofix 222 (K222) is used in conjunction with a weak base such as potassium carbonate (K₂CO₃). The K222 effectively sequesters the potassium ion, leading to a more reactive, unassociated fluoride ion. researchgate.net

Reaction Temperature: Radiofluorination reactions on aliphatic chains typically require elevated temperatures, often in the range of 80-120°C, to overcome the activation energy barrier of the Sₙ2 reaction.

A competing reaction pathway to the Sₙ2 substitution is the E2 elimination reaction, which would lead to the formation of 2-vinylpyridine. The Sₙ2 pathway is generally favored for primary aliphatic positions, such as the one in the 2-ethylpyridine side chain. uchicago.edu The use of a non-basic nucleophile (the K222/[¹⁸F]F⁻ complex is weakly basic) and careful control of the reaction temperature help to minimize the formation of elimination byproducts. uchicago.edu

Activation of [¹⁸F]Fluoride: The aqueous [¹⁸F]fluoride is treated with a potassium salt (e.g., K₂CO₃) and Kryptofix 222. The water is then removed azeotropically with acetonitrile. uchicago.edu

Nucleophilic Attack: The resulting reactive [K⊂2.2.2]⁺ [¹⁸F]F⁻ complex is dissolved in an aprotic solvent along with the precursor, 2-(2-tosyloxyethyl)pyridine.

Sₙ2 Displacement: The reaction mixture is heated, causing the [¹⁸F]fluoride ion to attack the carbon atom bearing the tosylate leaving group in a backside fashion, displacing the tosylate and forming the C-¹⁸F bond to yield 2-(2-[¹⁸F]Fluoroethyl)pyridine.

Detailed studies on the synthesis of O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), which involves a similar radiofluorination step on a tosylated precursor, have demonstrated that this Sₙ2 approach consistently provides good radiochemical yields, typically in the range of 35-55% (non-decay-corrected). researchgate.net These findings underscore the reliability of the Sₙ2 mechanism for the efficient production of 2-fluoroethylated radiotracers.

Mechanistic in Vitro Biological Activity Studies of 2 2 Fluoroethyl Pyridine Derivatives

Investigation of Molecular Mechanisms of Action

The molecular mechanisms underlying the bioactivity of pyridine (B92270) derivatives are multifaceted, involving specific interactions with key biological molecules that modulate cellular pathways.

Research has demonstrated that pyridine derivatives can interact with a variety of enzymes and receptors, leading to the inhibition or modulation of their functions. For instance, certain pyridine derivatives have been identified as potent inhibitors of vascular endothelial growth factor receptors (VEGFR-1 and VEGFR-2), which are key kinases in angiogenesis. nih.gov The inhibitory activity of these compounds is competitive with ATP, and their selectivity can be controlled by modifying the arylamino substituent on the 1,3,4-oxadiazole (B1194373) ring. nih.gov

In the context of infectious diseases, the dihydrofolate reductase (DHFR) enzyme has been identified as a target for some pyridine derivatives with antimalarial properties. nih.gov Molecular docking studies have shown that these compounds can bind to the active site of DHFR, establishing hydrogen and hydrophobic interactions that contribute to their inhibitory effect. nih.gov

Furthermore, some pyridine-based compounds have shown potential as anticancer agents through their interaction with receptors and enzymes crucial for cancer cell proliferation. For example, furo[2,3-b]pyridine (B1315467) derivatives have been investigated for their cytotoxic activity against breast cancer cell lines. cncb.ac.cncolab.ws Molecular docking studies suggest that their mechanism of action may involve the disruption of key cellular signaling pathways through strong binding affinities to targets such as the serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). cncb.ac.cncolab.ws

Table 1: Examples of Biological Targets of Pyridine Derivatives

| Derivative Class | Target | Biological Effect |

|---|---|---|

| ((Pyridin-4-yl)ethyl)pyridine derivatives | VEGFR-1, VEGFR-2 | Inhibition of angiogenesis |

| Pyridine derivatives | Dihydrofolate reductase (DHFR) | Antimalarial activity |

| Furo[2,3-b]pyridine derivatives | AKT1, ERα, HER2 | Anticancer activity |

Molecular docking and binding simulations are powerful computational tools that provide insights into the potential interactions between small molecules, like 2-(2-fluoroethyl)pyridine derivatives, and their biological targets. These in silico methods help in predicting binding affinities and understanding the mechanism of action at a molecular level.

For example, molecular docking studies have been instrumental in evaluating the potential of pyridine derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. nih.gov These studies have identified derivatives that can bind to the active site of Mpro with high affinity, suggesting their potential as antiviral agents. nih.gov Similarly, the binding modes of uridine (B1682114) derivatives to the SARS-CoV-2 Mpro have been investigated, revealing interactions with key catalytic residues like HIS41 and CYS145. physchemres.org

In the realm of anticancer research, molecular dynamics simulations have been used to confirm the stable interaction of certain derivatives with their target enzymes, such as VEGFR-2. researchgate.net These simulations, in conjunction with molecular docking, provide a deeper understanding of the stability and binding energy of the ligand-protein complex. nih.govresearchgate.net

Furthermore, quantitative structure-activity relationship (QSAR) studies, combined with molecular docking and dynamics simulations, have been employed to investigate the interactions of pyridopyrimidine derivatives with the ABCG2 enzyme, a transporter associated with multidrug resistance. nih.gov These computational approaches have highlighted the importance of binding energy and hydrophobicity for the inhibitory activity of these compounds. nih.gov

Table 2: Molecular Docking and Simulation Studies of Pyridine Derivatives

| Derivative Class | Target | Key Findings |

|---|---|---|

| Thiazole clubbed pyridine scaffolds | SARS-CoV-2 main protease (Mpro) | High binding energy and stable interaction in the active site. |

| Uridine derivatives | SARS-CoV-2 main protease (Mpro) | Binding near crucial catalytic residues (HIS41, CYS145). |

| Thieno[2,3-d]pyrimidine derivatives | VEGFR-2 | Stable complex formation with good binding affinities. |

| 2,4-Disubstituted pyridopyrimidine derivatives | ABCG2 enzyme | Increased binding energy and hydrophobicity correlate with higher inhibitory activity. |

Antiviral Activity Research

Pyridine derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of antiviral activities against various human and animal viruses. nih.govresearchgate.neteurekaselect.com

The antiviral mechanisms of pyridine derivatives are diverse and target different stages of the viral life cycle. nih.govresearchgate.neteurekaselect.com One of the key mechanisms is the inhibition of viral enzymes that are essential for replication. For instance, various pyridine derivatives have been shown to inhibit reverse transcriptase (RT), a critical enzyme for retroviruses like HIV. nih.govresearchgate.neteurekaselect.com

Polymerase inhibition is another significant mechanism through which these compounds exert their antiviral effects. nih.govresearchgate.neteurekaselect.com By targeting viral polymerases, they can block the synthesis of viral genetic material, thereby halting replication. This has been observed in studies against viruses such as hepatitis B virus (HBV) and hepatitis C virus (HCV). nih.govresearchgate.net

Other documented antiviral mechanisms of pyridine derivatives include the inhibition of RNase H activity, viral maturation, and viral thymidine (B127349) kinase. nih.govresearchgate.neteurekaselect.com They have also been shown to interfere with viral entry by acting as CCR5 antagonists and to inhibit post-integrational events in the viral life cycle. nih.govresearchgate.neteurekaselect.com Furthermore, some derivatives can inhibit viral replication by targeting cellular factors involved in the process, such as Adaptor-Associated Kinase 1 (AAK1) and Cyclin G-associated kinase (GAK). nih.govresearchgate.neteurekaselect.com

Table 3: Antiviral Inhibition Mechanisms of Pyridine Derivatives

| Inhibition Mechanism | Target Virus (Example) |

|---|---|

| Reverse Transcriptase (RT) Inhibition | Human Immunodeficiency Virus (HIV) |

| Polymerase Inhibition | Hepatitis B Virus (HBV), Hepatitis C Virus (HCV) |

| RNase H Activity Inhibition | Retroviruses |

| Viral Maturation Inhibition | Various viruses |

| Viral Thymidine Kinase Inhibition | Herpesviruses |

| CCR5 Antagonism | Human Immunodeficiency Virus (HIV) |

Antimicrobial and Antifungal Activity Studies

Pyridine derivatives have demonstrated significant potential as antimicrobial and antifungal agents, with numerous studies evaluating their efficacy against a wide range of pathogenic bacteria and fungi. nih.govmdpi.comopenaccessjournals.comresearchgate.net

The antibacterial activity of pyridine derivatives is attributed to various mechanisms that disrupt essential cellular processes in bacteria. While the precise mechanisms for all derivatives are not fully elucidated, studies on related compounds provide insights into their potential modes of action. For instance, some antibacterial agents are known to interact with the lipopolysaccharide (LPS) layer of Gram-negative bacteria, leading to membrane disruption and cell death.

Another potential mechanism is the induction of oxidative DNA damage. Some compounds can generate reactive oxygen species (ROS) that damage bacterial DNA, leading to mutations and cell death.

Studies on novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives have shown potent activity against Gram-positive bacteria. nih.gov The mechanism of oxazolidinones involves the inhibition of protein synthesis at the initial stage, a mode of action that is distinct from many other antibiotic classes. nih.gov This unique mechanism helps in overcoming cross-resistance with other antibacterial drugs. nih.gov

Furthermore, research on bis(biphenyl acetate) bipyridine copper (II) and zinc (II) complexes has demonstrated their ability to disrupt the bacterial membrane of E. coli, as evidenced by an increase in the absorbance at 260 nm, which indicates leakage of intracellular components. mdpi.com These complexes also show the ability to inhibit biofilm formation, a key factor in bacterial resistance. mdpi.com

Table 4: In Vitro Antimicrobial Activity of Selected Pyridine Derivatives

| Derivative/Compound | Target Microorganism | MIC (μg/mL) |

|---|---|---|

| 4-F substituted pyridine derivative (17d) | Fungus ATCC 9763 | 8 |

| Pyridine derivative (17a) | Fungus ATCC 9763 | 8 |

| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivative (7j) | Gram-positive bacteria | 0.25-1 |

| Bis(biphenyl acetate) bipyridine Cu(II) complex | E. coli | 46.87 ± 1.822 |

| Bis(biphenyl acetate) bipyridine Zn(II) complex | E. coli | 47.87 ± 1.345 |

Structure-Bioactivity Relationship in Antifungal Pyridine Derivatives

In a study of pyridine Schiff bases, it was found that the antifungal activity against yeast, such as Cryptococcus spp., was dependent on the nitrogen atom in the pyridine ring. researchgate.net The substitutions on an associated phenolic ring were also shown to modulate these biological properties. For instance, Schiff bases with two fluorine substitutions on the phenolic ring at positions 4 and 6 demonstrated clear antifungal activity, whereas a single fluorine substitution at position 6 did not, highlighting the sensitivity of the structure-activity relationship (SAR). researchgate.net

Further research into nicotinamide (B372718) derivatives has provided more detailed insights into the structural requirements for antifungal activity against Candida albicans. mdpi.com A systematic SAR study revealed that specific substitutions are crucial for potency.

Key SAR Findings in Antifungal Nicotinamide Derivatives mdpi.com

| Modification on Hit Compound | Resulting Activity |

|---|---|

| Replacement of meta-isopropyl group with meta-ethyl or meta-t-butyl | Decreased potency |

| Replacement of para-isopropyl group | Decreased potency |

| Replacement of -SMe group with -OMe, -CF3, -NHMe, or -H | Unfavorable for activity |

These findings underscore that the position of functional groups like amino and isopropyl is critical for the antifungal efficacy of these nicotinamide derivatives. mdpi.com The research identified 2-amino-N-(3-isopropylphenyl)nicotinamide as a particularly potent compound against both fluconazole-sensitive and resistant strains of C. albicans, suggesting its mechanism may involve disruption of the fungal cell wall. mdpi.com

Anticancer Research Perspectives

Pyridine and its derivatives are recognized as a vital scaffold in the design of new anticancer agents. researchgate.netnih.gov The heterocyclic pyridine ring is a common feature in numerous FDA-approved drugs and is known to be associated with a wide range of biological activities, including antitumor and antiproliferative effects. researchgate.netnih.gov Research has focused on synthesizing and evaluating novel pyridine derivatives for their ability to inhibit the growth of various cancer cell lines, such as breast, colon, and liver cancer. mdpi.comnih.gov

VEGFR-2 Inhibitory Activity Mechanisms of Pyridine-Urea Analogs

A significant area of anticancer research involving pyridine derivatives focuses on the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key therapeutic target in oncology due to its critical role in angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. mdpi.com Several approved anticancer drugs, such as Sorafenib and Axitinib, feature a pyridine core, often in combination with a urea (B33335) or amide linker, which is an important pharmacophoric element for VEGFR-2 inhibition. mdpi.com

Researchers have designed and synthesized hybrid molecules combining pyridine and urea moieties to create potent VEGFR-2 inhibitors. mdpi.com These pyridine-urea analogs have demonstrated significant cytotoxic activity against cancer cell lines like MCF-7 (breast cancer) and HCT-116 (colon cancer). mdpi.com Molecular docking and dynamic studies have been employed to understand the binding affinity of these compounds to the VEGFR-2 active site. mdpi.com

One study synthesized a series of pyridine-ureas and evaluated their anticancer activity. The most potent compounds from this series also showed inhibitory activity against VEGFR-2 in the micromolar range. nih.gov For example, compounds 8b and 8e in the study were identified as effective anticancer agents that also inhibited VEGFR-2 with IC₅₀ values of 5.0 ± 1.91 µM and 3.93 ± 0.73 µM, respectively. nih.gov

VEGFR-2 Inhibitory Activity of Selected Pyridine-Urea Derivatives nih.gov

| Compound | Mean Inhibition (NCI 58 cell lines) | VEGFR-2 IC₅₀ (µM) |

|---|---|---|

| 8b | 43% | 5.0 ± 1.91 |

| 8e | 49% | 3.93 ± 0.73 |

The mechanism of these analogs involves binding to the ATP-binding cleft of the kinase domain of VEGFR-2, which blocks the downstream signaling pathways responsible for cell proliferation and angiogenesis.

Structure-Activity Relationship (SAR) Analysis for Diverse Biological Properties

The versatility of the pyridine scaffold allows for its application against a wide range of biological targets beyond cancer and fungi. nih.gov SAR studies have been crucial in optimizing pyridine derivatives for various therapeutic purposes, including psychotropic and anti-infective activities. nih.govacs.org

A review of pyridine derivatives with antiproliferative activity against various cancer cell lines identified several key structural features that influence their potency. researchgate.netnih.gov

Influence of Functional Groups on Antiproliferative Activity of Pyridine Derivatives researchgate.netnih.govnih.gov

| Functional Group | Effect on Antiproliferative Activity |

|---|---|

| -OMe, -OH, -C=O, -NH₂ | Enhanced activity |

| Halogen atoms (Br, Cl, F) | Generally decreased activity |

The position and number of these functional groups also play a significant role. For instance, increasing the number of methoxy (B1213986) (-OMe) substituents has been shown to increase antiproliferative activity, reflected in lower IC₅₀ values. nih.gov

In the context of other biological activities, a study on 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazoles as anti-Helicobacter pylori agents found that larger and more lipophilic compounds, particularly those with substituents at the 4-position of the pyridine ring, exhibited greater potency. acs.org Furthermore, research into new thioalkyl derivatives of pyridine has revealed compounds with significant anxiolytic, sedative, and antidepressant effects, highlighting the potential of this chemical class in developing novel neuropsychiatric therapeutics. nih.gov

Theoretical Kinetic Studies for In Vitro ADME Property Prediction

In modern drug discovery, the early prediction of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to avoid late-stage failures. Theoretical and computational models are increasingly used to predict these pharmacokinetic parameters for novel chemical entities. chemrxiv.org

For pyridine derivatives, in silico ADME predictions are an integral part of the design and evaluation process. nih.govmdpi.com Theoretical kinetic studies are conducted to calculate various molecular descriptors that help predict properties like oral bioavailability, gastrointestinal absorption, and adherence to drug-likeness rules such as Lipinski's Rule of Five. nih.govmdpi.com

For a series of active pyridine-urea anticancer agents, a theoretical kinetic study was performed to predict their ADME profiles. The most active compounds were found to pass the Lipinski and Veber rules, suggesting they possess favorable physicochemical properties for oral administration. nih.gov Similarly, a study on pyridine carboxamide derivatives as urease inhibitors included an in silico ADME profile which indicated that the synthesized molecules were likely to have good oral bioavailability and high gastrointestinal absorption. mdpi.com These computational assessments help prioritize candidates for further preclinical and clinical development by flagging potential pharmacokinetic issues early in the research pipeline. nih.govnih.gov

Future Directions and Emerging Research Avenues for 2 2 Fluoroethyl Pyridine

The landscape of medicinal and materials chemistry is in a constant state of evolution, with the quest for novel molecules possessing enhanced properties driving significant research efforts. Within this context, 2-(2-Fluoroethyl)pyridine and its derivatives stand out as compounds of considerable interest, largely owing to the unique physicochemical characteristics imparted by the fluoroethyl moiety attached to a pyridine (B92270) scaffold. The future of research concerning this compound is poised to expand into several key areas, aiming to refine its synthesis, broaden its applications, and deepen the fundamental understanding of its behavior at a molecular level.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.